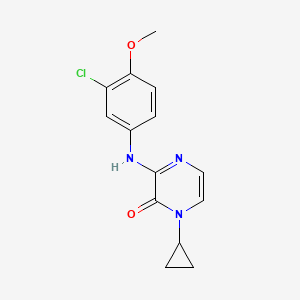
2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, similar compounds have been synthesized through various methods. For instance, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidation formation by using AlMe3 as a catalyst . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It likely contains a benzene ring (from the “benzenecarboxamide” part of the name), attached to which is a sulfonyl group bonded to a cyanophenyl group. The “N-isopropyl” part indicates the presence of an isopropyl group attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the reactivity of similar compounds. For instance, cyanoacetamide-N-derivatives, which are similar to this compound, are considered important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Mecanismo De Acción
2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide acts as a chelating agent, binding to metals and forming stable complexes. This binding can be used to modulate the activity of enzymes, as well as to facilitate drug delivery. In addition, this compound can bind to nucleic acids, such as DNA and RNA, and can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological processes. It has been used to study the effects of metal ions on enzymes, as well as to study the structure and function of proteins and nucleic acids. In addition, this compound has been used to study the effects of drugs on cells and tissues, as well as to study the effects of drugs on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is soluble in a variety of solvents. In addition, this compound is stable in aqueous solutions, and can be stored for long periods of time. However, this compound can be toxic and should be handled with care. In addition, this compound can be difficult to work with due to its low solubility in some solvents.
Direcciones Futuras
There are several potential future directions for research on 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide. These include further study of its mechanism of action, its effects on enzymes and proteins, and its potential applications in drug delivery. In addition, further study of the structure and function of this compound could lead to the development of new compounds with similar properties. Finally, further research on the effects of this compound on cells and tissues could lead to new treatments for diseases.
Métodos De Síntesis
2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide is synthesized from 2-cyano-N-isopropylbenzenesulfonamide and isopropylbenzene-1,2-dicarboxylic acid. The reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide. The reaction is heated at temperatures ranging from 100-150°C for several hours, and is then cooled to room temperature. The product is collected by filtration and dried.
Aplicaciones Científicas De Investigación
2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide is useful in a variety of scientific research applications. It has been used in the synthesis of new molecules, such as polymers, polypeptides, and small molecules. It has also been used in the study of biological processes, such as enzyme inhibition and drug delivery. In addition, this compound has been used in the study of the structure and function of proteins and nucleic acids.
Propiedades
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12(2)19-17(20)14-8-4-6-10-16(14)23(21,22)15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTYSZVJKNJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

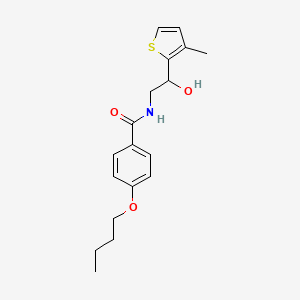

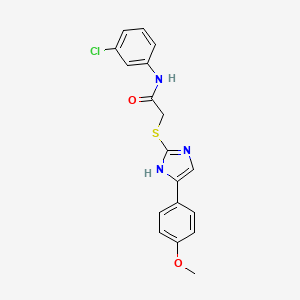
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)
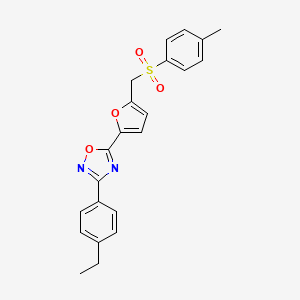


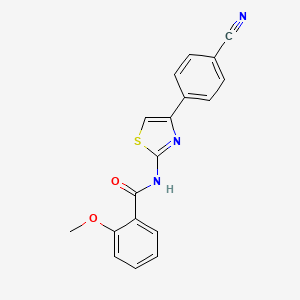
![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)
![6-(2-Methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2784785.png)
